molecular formula C6H9ClN4 B1428936 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine CAS No. 94415-40-4

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine

Cat. No.: B1428936
CAS No.: 94415-40-4
M. Wt: 172.61 g/mol
InChI Key: VHOUIJPEINQDSA-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine: is a chemical compound with the molecular formula C6H9ClN4 It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, hydrazinyl group at the 6-position, and two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylpyrimidine.

    Chlorination: The 4-position of the pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro group.

    Hydrazination: The chlorinated intermediate is then reacted with hydrazine hydrate (N2H4·H2O) to introduce the hydrazinyl group at the 6-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in oxidation and reduction reactions, forming different oxidation states.

    Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-hydrazinyl-2,5-dimethylpyrimidine or 4-alkoxy-6-hydrazinyl-2,5-dimethylpyrimidine can be formed.

    Oxidation Products: Oxidized derivatives of the hydrazinyl group.

    Reduction Products: Reduced forms of the hydrazinyl group.

Scientific Research Applications

4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine has diverse scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can also participate in electrophilic interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

    4-Chloro-2,6-dimethylpyrimidine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

    6-Hydrazinyl-2,5-dimethylpyrimidine: Lacks the chloro group, affecting its electrophilic properties.

    4-Amino-6-hydrazinyl-2,5-dimethylpyrimidine:

Uniqueness: 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(6-chloro-2,5-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOUIJPEINQDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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